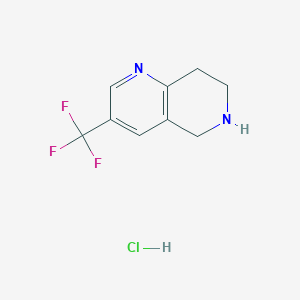

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Description

Bicyclic Framework Analysis: Nitrogen-Containing Heterocyclic System

The structural foundation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is built upon a tetrahydronaphthyridine core, which represents one of the most pharmaceutically relevant bicyclic nitrogen heterocycles in contemporary drug discovery. This bicyclic system consists of a fully saturated six-membered piperidine ring fused to a partially aromatic pyridine ring, with nitrogen atoms positioned at the 1 and 6 positions of the naphthyridine framework. The tetrahydronaphthyridine scaffold belongs to a broader family of diazanaphthalenes, which are naphthalene analogs containing two nitrogen atoms in place of carbon-hydrogen units within the bicyclic structure.

The 1,6-naphthyridine isomer specifically features nitrogen atoms in the 1 and 6 positions, creating a structural arrangement where one nitrogen atom resides in each of the two fused rings. This positioning generates a unique electronic environment that distinguishes it from other naphthyridine isomers, such as the 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-variants. The semi-saturated nature of the tetrahydronaphthyridine system provides an optimal balance between conformational flexibility and structural rigidity, allowing for selective interactions with biological targets while maintaining sufficient three-dimensional character for drug-like properties.

The ring fusion pattern creates a bicycle where the piperidine portion contributes to the overall basicity of the molecule through its tertiary nitrogen atom, while the pyridine segment provides aromatic character and additional coordination sites for intermolecular interactions. The positions 5, 6, 7, and 8 represent the saturated carbons of the tetrahydro portion, with position 6 bearing the nitrogen atom that can participate in hydrogen bonding and coordinate bond formation. This structural arrangement has been recognized as a privileged scaffold in medicinal chemistry, offering high three-dimensional content (Fsp3) while retaining polar functionality essential for protein-ligand interactions.

| Position | Atom Type | Hybridization | Chemical Environment |

|---|---|---|---|

| 1 | Nitrogen | sp2 | Aromatic, pyridine-like |

| 2 | Carbon | sp2 | Aromatic, adjacent to N1 |

| 3 | Carbon | sp2 | Aromatic, trifluoromethyl substituted |

| 4 | Carbon | sp2 | Aromatic |

| 5 | Carbon | sp3 | Saturated, methylene |

| 6 | Nitrogen | sp3 | Saturated, basic center |

| 7 | Carbon | sp3 | Saturated, methylene |

| 8 | Carbon | sp3 | Saturated, methylene |

Propriétés

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7;/h3,5,13H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQMJDLXEVJTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733752 | |

| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741736-95-8 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741736-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is structurally similar to fenfluramine, a serotonergic medication. Fenfluramine acts as a serotonin releasing agent, agonist of the serotonin 5-HT2 receptors, and σ1 receptor positive modulator. It’s plausible that 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride may interact with similar targets.

Mode of Action

If we consider its structural similarity to Fenfluramine, it might interact with its targets by increasing the extracellular levels of serotonin, thereby modulating serotonergic and other neurologic receptors. This could lead to changes in neurotransmission, which might be responsible for its effects.

Biochemical Pathways

Based on its potential similarity to fenfluramine, it might influence the serotonergic pathways.

Pharmacokinetics

Fenfluramine, a structurally similar compound, has an elimination half-life of 13–30 hours, suggesting it may have similar pharmacokinetic properties.

Activité Biologique

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No. 741736-95-8) is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀ClF₃N₂

- Molecular Weight : 238.64 g/mol

- Appearance : White solid or light yellow powder

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride primarily stems from its structural similarity to other naphthyridine derivatives known for their pharmacological effects. The compound acts by inhibiting DPP-4, an enzyme that degrades incretin hormones, which are crucial for insulin secretion and glucose metabolism.

Antidiabetic Activity

As an intermediate in the synthesis of Sitagliptin, this compound exhibits potent antidiabetic effects. Sitagliptin has been shown to improve glycemic control by increasing insulin levels and decreasing glucagon secretion in response to meals. Studies have demonstrated the efficacy of DPP-4 inhibitors in lowering HbA1c levels in patients with type 2 diabetes .

Study on DPP-4 Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the DPP-4 inhibitory activity of various naphthyridine derivatives. The results indicated that modifications to the naphthyridine scaffold could enhance DPP-4 inhibition potency. The study highlighted the importance of trifluoromethyl groups in improving binding affinity to the enzyme .

Cytotoxicity Assays

In vitro assays conducted on structurally similar compounds showed promising results regarding cytotoxicity against human cancer cell lines. For example, compounds with similar naphthyridine structures exhibited IC50 values ranging from 10 to 15 µg/mL against lung and cervical cancer cell lines . Although direct data on 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is sparse, these findings suggest potential anticancer activity that warrants further investigation.

Summary Table of Biological Activities

Applications De Recherche Scientifique

Intermediate for Drug Synthesis

One of the primary applications of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is as an intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of Sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes mellitus. This compound enhances insulin secretion and lowers glucagon levels in the bloodstream, thereby improving glycemic control .

Potential Antidepressant Activity

Research has indicated that derivatives of naphthyridine compounds exhibit potential antidepressant properties. Studies involving similar compounds suggest that 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride may possess similar effects due to its structural characteristics. Further pharmacological studies are required to elucidate its efficacy and mechanism of action in mood disorders .

Anticancer Research

There is growing interest in the anticancer potential of naphthyridine derivatives. Preliminary studies suggest that compounds with trifluoromethyl groups can enhance biological activity against certain cancer cell lines. The specific application of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in anticancer drug development remains an area for future research .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound via a multi-step process involving trifluoroacetohydrazide and methanol under controlled conditions. The yield was reported at 99.5% purity as determined by HPLC analysis. This high purity level is crucial for its application in pharmaceutical formulations .

In a recent pharmacological evaluation, researchers tested various naphthyridine derivatives for their effects on glucose metabolism and insulin sensitivity. The findings indicated that compounds structurally related to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride showed promising results in enhancing insulin sensitivity in vitro .

Comparaison Avec Des Composés Similaires

Structural Comparison

The 1,6-naphthyridine scaffold is versatile, with modifications at the 2-, 3-, or 4-positions significantly altering physicochemical and biological properties. Key structural analogs include:

Key Structural Insights :

Physicochemical Properties

Limitations :

- Lack of melting point and solubility data for most analogs complicates direct comparisons.

Méthodes De Préparation

Route A: Trifluoromethylation of Heterocyclic Precursors

Based on patent literature, a common pathway involves reacting 3,3,3-trifluoropropanoic acid with reagents like phosphorus oxychloride (POCl₃), dimethylformamide (DMF), and sodium hexafluorophosphate (NaPF₆) to generate a key intermediate, CF₃DT, which then undergoes cyclization with protected piperidones (e.g., BOC-piperidone).

3,3,3-Trifluoropropanoic acid + POCl₃ + DMF + NaPF₆ → CF₃DT

CF₃DT + Protected piperidone → N-(Protecting group)-3-(trifluoromethyl)-1,6-naphthyridine

Deprotection with HCl/MeOH → 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

- Reactions typically occur under reflux in inert solvents like acetonitrile.

- Deprotection involves acid hydrolysis with HCl in methanol.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | POCl₃, DMF, NaPF₆, base | Reflux | Formation of CF₃DT intermediate |

| 2 | Protected piperidone | Reflux | Cyclization to form heterocycle |

| 3 | HCl, MeOH | Room temperature | Deprotection to yield final hydrochloride salt |

Route B: Cyclization via Oxadiazole Intermediates

Another method involves synthesizing oxadiazole derivatives that cyclize to form the tetrahydro-naphthyridine core. For example, the synthesis of 8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydrotriazolo[4,3-]pyrazine involves multiple steps starting from chlorinated trifluoroacetyl compounds, followed by cyclization and salt formation.

- Chlorination of trifluoroacetyl compounds with POCl₃.

- Cyclization with hydrazides to form heterocyclic rings.

- Acid hydrolysis for salt formation.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | POCl₃ | Reflux | Chlorination of trifluoroacetyl intermediates |

| 2 | Hydrazides | Reflux | Cyclization to heterocycle |

| 3 | HCl | Room temperature | Salt formation as hydrochloride |

Detailed Research Findings and Data Tables

Synthesis of Key Intermediates

Final Salt Formation

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Deprotection | HCl in methanol | Room temperature | 80-85% | Yields the hydrochloride salt |

| Purification | Crystallization | Cold ether or ethanol | - | Ensures purity of final compound |

Notes on Methodology and Optimization

- Protecting Group Strategy: Use of BOC or other carbamate groups ensures selective cyclization and prevents side reactions during intermediate formation.

- Reaction Conditions: Reflux conditions in inert solvents like acetonitrile or toluene are standard, with temperature control to prevent decomposition.

- Deprotection: Acid hydrolysis with HCl in methanol is effective for removing protecting groups and forming the hydrochloride salt, which enhances compound stability and solubility.

- Yield Optimization: Purification via recrystallization and careful control of reaction parameters can improve yields, typically ranging from 55% to 75% depending on the step.

Q & A

Basic: What synthetic strategies are employed to prepare 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride?

Methodological Answer:

The compound is synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:

- Reductive cyclization : Starting materials like nitropyridine derivatives are reduced under hydrogenation (e.g., Pd/C, H₂) to form the tetrahydro-naphthyridine core .

- Trifluoromethylation : The trifluoromethyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, Heck-type vinylation using ethylene gas can modify pyridine intermediates .

- Hydrochloride salt formation : The free base is treated with HCl in a solvent like ethanol or THF to yield the hydrochloride salt .

Critical Note : Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard .

Advanced: How is enantioselective synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold achieved?

Methodological Answer:

Enantioselective synthesis requires asymmetric catalysis. A notable approach includes:

- Ruthenium-catalyzed transfer hydrogenation : Chiral catalysts like Ru(II)-TsDPEN enable enantioselective reduction of ketone intermediates to produce stereochemically defined tetrahydro-naphthyridines. This method avoids chromatographic purification, making it scalable .

- Chiral auxiliaries : Temporary chiral groups can direct stereochemistry during cyclization or alkylation steps, followed by cleavage under mild conditions .

Basic: What spectroscopic and analytical techniques validate the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydro-naphthyridine core and trifluoromethyl group positioning .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 274.031683 for related derivatives) .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, though limited data are available for this specific compound .

Advanced: How do structural modifications influence biological activity in HIV-1 integrase inhibition?

Methodological Answer:

- SAR Studies : Modifications at the N-propyl phenyl group (C-6 position) enhance binding to the LEDGF allosteric site of HIV-1 integrase. Bulky substituents improve potency by promoting integrase multimerization .

- Pharmacokinetic Profiling : Rat studies show that lipophilic groups (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility. Balancing logP and polar surface area is critical for optimizing bioavailability .

Basic: What in vitro models assess the compound’s pharmacokinetic properties?

Methodological Answer:

- Microsomal Stability Assays : Liver microsomes (human/rat) evaluate metabolic degradation. Low clearance (<15 mL/min/kg) indicates favorable stability .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies binding to albumin/globulins, affecting free drug concentration .

- Caco-2 Permeability : Measures intestinal absorption potential. High permeability (>10⁻⁶ cm/s) suggests oral bioavailability .

Advanced: How is the compound’s interaction with retinoid-related orphan receptor gamma-t (RORγt) characterized?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to RORγt’s ligand-binding domain. Sub-nanomolar KD values indicate high potency .

- Cellular Reporter Assays : HEK293 cells transfected with RORγt and a luciferase reporter gene measure inverse agonism. EC₅₀ values <100 nM are desirable for therapeutic candidates .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319). Work under fume hoods to avoid inhalation .

- Storage : Store in inert atmosphere (argon) at room temperature to prevent decomposition. Desiccate to avoid hygroscopic degradation .

Advanced: Can computational methods predict its binding mode to biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with HIV-1 integrase or RORγt. Docking scores correlate with experimental IC₅₀ values .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-target complexes .

Basic: How is purity validated for research-grade material?

Methodological Answer:

- HPLC-UV/ELSD : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥98% purity. ELSD detects non-chromophoric impurities .

- Elemental Analysis : Matches experimental C/H/N/F percentages to theoretical values (e.g., C: 45.2%, H: 4.3%, N: 10.5%, F: 22.4%) .

Advanced: What strategies address low solubility in aqueous buffers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.